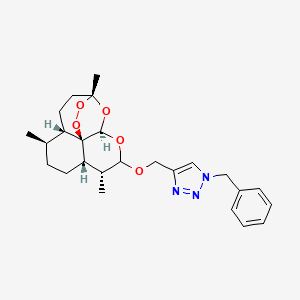

OPN expression inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C25H33N3O5 |

|---|---|

Poids moléculaire |

455.5 g/mol |

Nom IUPAC |

1-benzyl-4-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole |

InChI |

InChI=1S/C25H33N3O5/c1-16-9-10-21-17(2)22(30-23-25(21)20(16)11-12-24(3,31-23)32-33-25)29-15-19-14-28(27-26-19)13-18-7-5-4-6-8-18/h4-8,14,16-17,20-23H,9-13,15H2,1-3H3/t16-,17-,20+,21+,22?,23-,24-,25-/m1/s1 |

Clé InChI |

QRKZWJMHZFFVGH-UOXUIGFWSA-N |

SMILES isomérique |

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C |

SMILES canonique |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C |

Origine du produit |

United States |

Foundational & Exploratory

OPN Expression Inhibitor 1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteopontin (B1167477) (OPN), a secreted phosphoprotein, is a key player in various physiological and pathological processes, including bone remodeling, immune responses, and inflammation. Its overexpression has been strongly correlated with tumor progression, metastasis, and poor prognosis in several cancers, including breast cancer. This has made OPN a compelling target for anticancer drug development. OPN Expression Inhibitor 1, also identified as Compound 11, has emerged as a promising small molecule that effectively curtails the expression of OPN in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Core Mechanism of Action

This compound is a synthetic compound characterized as a 1,2,3-triazole tethered 1,2,4-trioxane. Its primary mechanism of action, as elucidated in preclinical studies, is the significant downregulation of osteopontin protein expression in metastatic breast cancer cells. The precise molecular interactions leading to this reduction are still under investigation; however, the current evidence points towards a targeted disruption of the cellular machinery responsible for OPN synthesis. While the direct intracellular target has not yet been definitively identified, the effect is a marked decrease in the levels of OPN, a protein crucial for the metastatic cascade.

The significance of this inhibitory action lies in the multifaceted role of OPN in cancer progression. OPN facilitates cancer cell migration, invasion, and angiogenesis, and its suppression is a key strategy in cancer therapy. By reducing OPN levels, this compound has the potential to disrupt these critical metastatic processes.

Quantitative Data

The efficacy of this compound in reducing OPN levels has been quantified in in vitro studies. The following table summarizes the key quantitative data from a pivotal study.

| Compound | Cell Line | Concentration (µM) | Treatment Duration (hours) | OPN Expression Level (Fold Change vs. Control) | Reference |

| This compound (Compound 11) | MDA-MB-435 | 50 | 24 | ~0.3 | [1] |

Signaling Pathways

While the primary study on this compound did not extensively delineate the specific signaling pathways modulated by the compound to exert its effect, the broader context of OPN regulation provides a logical framework for its potential mechanism. OPN expression itself is regulated by a complex network of signaling pathways, and it is plausible that the inhibitor interfaces with one or more of these cascades.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in the characterization of this compound.

Western Blot Analysis of Osteopontin Expression

Objective: To determine the effect of this compound on the protein expression level of osteopontin in MDA-MB-435 human breast cancer cells.

1. Cell Culture and Treatment:

-

MDA-MB-435 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells were seeded in 6-well plates and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing either DMSO (vehicle control) or this compound at a final concentration of 50 µM.

-

The cells were incubated for 24 hours.

2. Protein Extraction:

-

After the 24-hour treatment period, the cells were washed twice with ice-cold phosphate-buffered saline (PBS).

-

Cells were lysed on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

The cell lysates were scraped and transferred to microcentrifuge tubes.

-

The lysates were then centrifuged at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.

-

The supernatant containing the total protein was collected, and the protein concentration was determined using a BCA (bicinchoninic acid) protein assay kit.

3. SDS-PAGE and Western Blotting:

-

Equal amounts of protein (typically 20-30 µg) from each sample were mixed with Laemmli sample buffer and boiled for 5 minutes.

-

The protein samples were then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane was then incubated overnight at 4°C with a primary antibody specific for human osteopontin. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.

-

Following primary antibody incubation, the membrane was washed three times with TBST for 10 minutes each.

-

The membrane was then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody appropriate for the primary antibody.

-

After three more washes with TBST, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

4. Quantification:

-

The intensity of the OPN and loading control bands was quantified using image analysis software (e.g., ImageJ).

-

The expression level of OPN was normalized to the corresponding loading control for each sample.

-

The fold change in OPN expression in the inhibitor-treated samples was calculated relative to the vehicle-treated control.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-metastatic therapies. Its demonstrated ability to significantly reduce the expression of osteopontin in a breast cancer cell line underscores its therapeutic potential. Future research should focus on several key areas to advance its development:

-

Target Identification: Elucidating the direct molecular target of the inhibitor is paramount to understanding its precise mechanism of action.

-

Signaling Pathway Analysis: A thorough investigation into which upstream signaling pathways are modulated by the inhibitor to control OPN expression will provide a more complete mechanistic picture.

-

In Vivo Efficacy: Evaluating the anti-tumor and anti-metastatic effects of this compound in relevant animal models is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the inhibitor will help to optimize its potency, selectivity, and pharmacokinetic properties.

By addressing these research questions, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for new and effective treatments for metastatic cancer.

References

An In-depth Technical Guide to Osteopontin Expression Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information: Osteopontin (B1167477) Expression Inhibitor 1

Osteopontin Expression Inhibitor 1, also identified as Compound 11 in scientific literature, is a novel small molecule designed to suppress the expression of Osteopontin (OPN). Structurally, it is a DHA ether derivative that features a 1,2,3-triazole ring. This compound has demonstrated potential as an anti-cancer agent, with a particular focus on mitigating breast cancer metastasis through the downregulation of OPN.

Mechanism of Action

The primary mechanism of action for Osteopontin Expression Inhibitor 1 is the reduction of osteopontin protein expression within cancer cells. By inhibiting the synthesis of OPN, the compound effectively disrupts the oncogenic signaling pathways that are aberrantly activated by this secreted phosphoprotein. While the precise molecular target of the inhibitor is not fully elucidated in the public domain, its activity leads to a decrease in OPN levels, thereby attenuating the downstream effects that contribute to tumor progression, angiogenesis, and metastasis.

Quantitative Data Summary

The available quantitative data for Osteopontin Expression Inhibitor 1 is currently limited. The following tables summarize the key efficacy data identified from in vitro studies.

| Compound Name | Cell Line | Concentration | Treatment Duration | Outcome | Reference |

| Osteopontin Expression Inhibitor 1 (Compound 11) | MDA-MB-435 (Human Breast Carcinoma) | 50 µM | 24 hours | ~0.3-fold decrease in OPN protein expression | [1] |

| Parameter | Value | Units |

| Molecular Weight | 455.55 | g/mol |

| Purity | >99% |

Osteopontin Signaling Pathway

Osteopontin exerts its multifaceted effects on cancer cells by binding to cell surface receptors, primarily integrins (such as αvβ3) and CD44. This interaction triggers a cascade of intracellular signaling events that drive cancer progression. A simplified representation of this pathway is provided below.

Caption: Osteopontin signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of an osteopontin expression inhibitor.

Quantification of Osteopontin mRNA Expression by qRT-PCR

Objective: To measure the relative abundance of osteopontin mRNA transcripts in cancer cells following treatment with an inhibitor.

Materials:

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

Reverse transcription kit

-

qPCR master mix (SYBR Green or TaqMan)

-

Primers for osteopontin and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Plate MDA-MB-435 cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of Osteopontin Expression Inhibitor 1 (e.g., 0, 10, 25, 50, 100 µM) for 24 hours.

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for osteopontin or the housekeeping gene, and the synthesized cDNA.

-

Data Analysis: Run the qPCR reaction on a real-time PCR system. Determine the cycle threshold (Ct) values for both osteopontin and the housekeeping gene. Calculate the relative expression of osteopontin mRNA using the ΔΔCt method.

Measurement of Secreted Osteopontin Protein by ELISA

Objective: To quantify the concentration of secreted osteopontin in the cell culture medium.

Materials:

-

Human Osteopontin ELISA kit

-

96-well microplate reader

-

Cell culture supernatant

Procedure:

-

Sample Collection: After treating the cells with the inhibitor as described above, collect the cell culture medium. Centrifuge the medium to remove any cells or debris.

-

ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated wells.

-

Incubating to allow osteopontin to bind.

-

Washing the wells and adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve using the absorbance values of the known standards. Use this curve to determine the concentration of osteopontin in the treated and untreated samples.

Analysis of Intracellular Osteopontin Protein by Western Blot

Objective: To detect and semi-quantify the levels of intracellular osteopontin protein.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against osteopontin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-osteopontin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

-

Data Analysis: Perform densitometry analysis on the bands corresponding to osteopontin, normalizing to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of an osteopontin expression inhibitor.

Caption: Experimental workflow diagram.

References

Discovery and Synthesis of OPN Expression Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of OPN Expression Inhibitor 1, a novel compound identified for its potential in cancer therapy. This document details the quantitative data supporting its activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction: Targeting Osteopontin in Cancer

Osteopontin (OPN), a secreted phosphoprotein, is a key player in various pathological processes, including tumor progression, metastasis, and angiogenesis.[1][2] Its overexpression is correlated with poor prognosis in numerous cancers, including breast cancer.[3] OPN exerts its effects by binding to cell surface receptors like CD44 and various integrins, which in turn activates downstream signaling cascades.[1][2] These pathways, including PI3K/Akt, MAPK, and NF-κB, regulate critical cellular functions such as proliferation, survival, and migration.[3][4] The central role of OPN in malignancy makes it a compelling target for the development of novel anti-cancer therapeutics. This compound was developed to meet this need by downregulating the production of this oncoprotein.

Discovery and Biological Activity of this compound

This compound, also designated as Compound 11 , was identified in a study focused on synthesizing 1,2,3-triazole tethered 1,2,4-trioxanes, a class of compounds inspired by the anti-cancer properties of artemisinin (B1665778) and its derivatives.[5] The compound was evaluated for its ability to modulate the expression of OPN in the MDA-MB-435 human breast cancer cell line, a well-established model for studying cancer metastasis.

In Vitro Efficacy

The primary biological activity of this compound is the significant downregulation of Osteopontin protein levels. The key quantitative finding from its initial characterization is summarized below.

Table 1: In Vitro Activity of this compound

| Compound Name | Cell Line | Concentration | Treatment Duration | Outcome | Reference |

| This compound (Compound 11) | MDA-MB-435 | 50 µM | 24 hours | Decreased OPN protein expression to ~0.3-fold of control (~70% inhibition) | [5][6] |

This potent inhibitory effect highlights the compound's potential as a tool for studying OPN-mediated cancer biology and as a lead for drug development.

Synthesis of this compound

This compound is a semi-synthetic derivative of dihydroartemisinin (B1670584) (DHA), featuring a 1,2,3-triazole ring introduced via a "click chemistry" approach.[5][7] The synthesis is accomplished through a multi-step process, which is outlined below as a general procedure based on standard methodologies for creating similar compounds. The specific, detailed protocol is described by Pasupuleti BG, et al. in European Journal of Medicinal Chemistry, 2020.[5]

General Synthesis Workflow

The logical flow for the synthesis involves the preparation of two key intermediates followed by their conjugation.

Synthesis workflow for this compound.

Detailed Synthesis Protocol (General Procedure)

The following represents a generalized protocol for the key steps in the synthesis.

Step 1: Synthesis of Propargylated Dihydroartemisinin (Alkyne Intermediate)

-

Reactants: Dihydroartemisinin (DHA) is reacted with propargyl bromide.

-

Reaction Conditions: The etherification is typically carried out in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dry THF or DMF).

-

Procedure: DHA is dissolved in the solvent and cooled in an ice bath. The base is added portion-wise, followed by the dropwise addition of propargyl bromide. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the terminal alkyne intermediate.

Step 2: Synthesis of Benzyl Azide (Azide Intermediate)

-

Reactants: Benzyl bromide (or chloride) is reacted with sodium azide.

-

Reaction Conditions: The reaction is typically performed in a polar aprotic solvent such as DMF or DMSO.

-

Procedure: Benzyl bromide is dissolved in the solvent, and sodium azide is added. The mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and carefully concentrated under reduced pressure to yield benzyl azide. Caution: Organic azides can be explosive and should be handled with appropriate care.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reactants: Propargylated DHA and benzyl azide.

-

Catalyst System: A copper(I) source is required. This is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270). A ligand such as TBTA or THPTA is often used to stabilize the Cu(I) catalyst and improve reaction efficiency.[1][8]

-

Reaction Conditions: The reaction is usually performed in a solvent mixture, such as t-butanol/water or THF/water.

-

Procedure: The alkyne and azide intermediates are dissolved in the solvent system. The copper sulfate and sodium ascorbate solutions are added sequentially. The reaction mixture is stirred at room temperature for several hours to overnight.

-

Purification: Upon completion, the product is typically extracted, and the crude material is purified using column chromatography on silica (B1680970) gel to afford the final product, this compound.

Mechanism of Action: Modulation of Gene Expression

This compound acts by reducing the cellular protein levels of OPN. While the precise mechanism of transcriptional or translational inhibition has not been fully elucidated for this specific compound, the expression of the OPN gene (SPP1) is known to be tightly regulated by key transcription factors, primarily Activator Protein-1 (AP-1) and Nuclear Factor kappa B (NF-κB) .[9][10][11] Downregulation of OPN protein could stem from interference with these signaling pathways.

OPN Gene Regulation Signaling Pathway

Stimuli such as growth factors, cytokines, or PMA (phorbol 12-myristate 13-acetate) can activate upstream kinases like PI3K and MAPKs (e.g., ERK, JNK). These kinases, in turn, activate transcription factor complexes NF-κB and AP-1 (composed of c-Fos and c-Jun proteins), which then bind to their respective sites on the OPN gene promoter to drive its transcription.[11][12] this compound likely interferes with one or more nodes in this pathway, leading to reduced OPN mRNA and subsequent protein synthesis.

Regulatory pathway of Osteopontin (OPN) expression.

Experimental Protocols

The following protocols are representative of the methods used to characterize this compound.

Cell Culture

-

Cell Line: MDA-MB-435 (human breast cancer).

-

Media: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blot Analysis for OPN Expression

This protocol details the steps to quantify OPN protein levels in cell lysates following treatment with the inhibitor.

-

Cell Seeding and Treatment:

-

Seed MDA-MB-435 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

-

Treat the cells with 50 µM of this compound (dissolved in DMSO) or vehicle control (DMSO) for 24 hours.

-

-

Protein Extraction (Lysis):

-

After incubation, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total protein extract) and store it at -80°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.

-

-

SDS-PAGE and Electrotransfer:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a protein molecular weight marker.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against human Osteopontin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Incubate with a loading control primary antibody (e.g., anti-β-actin or anti-GAPDH) on the same or a parallel blot.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the OPN band intensity to the corresponding loading control band intensity for each sample.

-

Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

This compound (Compound 11) is a promising small molecule that effectively reduces the expression of the oncoprotein Osteopontin in a breast cancer cell model. Its discovery provides a valuable chemical tool for investigating OPN-dependent signaling and validates the therapeutic strategy of targeting OPN expression. Future research should focus on elucidating its precise molecular mechanism of action, evaluating its efficacy and safety in preclinical in vivo models, and optimizing its structure to improve potency and drug-like properties. These efforts could pave the way for a new class of therapeutics for OPN-driven cancers.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. One-pot transformation of alkynes into alcohols and amines with formic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Converting Alcohols to Alkynes - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and cytotoxicity of dihydroartemisinin ethers containing cyanoarylmethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Osteopontin in Driving Cancer Metastasis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Mechanisms, Experimental Validation, and Therapeutic Targeting of a Key Pro-Metastatic Factor

Executive Summary

Osteopontin (B1167477) (OPN), a secreted phosphoprotein and a prominent member of the tumor microenvironment, has emerged as a critical driver of cancer metastasis. Its overexpression is strongly correlated with poor prognosis, increased tumor burden, and metastatic dissemination in a multitude of cancers, including breast, lung, prostate, and colorectal carcinomas. This technical guide provides a comprehensive overview of the multifaceted role of OPN in metastasis, detailing its intricate signaling pathways, its impact on the tumor microenvironment, and its clinical significance as a biomarker and therapeutic target. We present a synthesis of key quantitative data, detailed experimental protocols for studying OPN's function, and visual representations of its molecular interactions to empower researchers and drug development professionals in their efforts to understand and combat metastatic disease.

Introduction: Osteopontin as a Central Mediator of Metastasis

Osteopontin, also known as Secreted Phosphoprotein 1 (SPP1), is a glycosylated phosphoprotein that exerts its influence on cellular behavior through interactions with several cell surface receptors, most notably CD44 and various integrins, particularly αvβ3.[1][2] While OPN plays a role in normal physiological processes such as bone remodeling and immune responses, its aberrant expression by both tumor cells and stromal cells within the tumor microenvironment creates a pro-metastatic niche that facilitates every step of the metastatic cascade.[3][4]

Tumor- and stroma-derived OPN have distinct yet complementary roles in promoting metastasis.[3][5] Tumor-derived OPN can act in an autocrine manner to enhance cancer cell survival, motility, and invasion, while paracrine signaling to stromal cells, such as macrophages and fibroblasts, can remodel the extracellular matrix (ECM) and promote angiogenesis.[5][6] This guide will dissect these complex interactions and provide the technical details necessary to investigate them experimentally.

Osteopontin Signaling Pathways in Cancer Metastasis

OPN orchestrates a complex network of intracellular signaling pathways that collectively enhance the metastatic potential of cancer cells. The binding of OPN to its primary receptors, CD44 and integrins, initiates these cascades.

CD44-Mediated Signaling

The interaction of OPN with its receptor CD44, particularly its variant isoforms (CD44v), is a key driver of tumor progression and metastasis.[7][8] This binding can activate multiple downstream pathways:

-

PI3K/Akt Pathway : A central signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis.[1]

-

Src Pathway : Activation of the non-receptor tyrosine kinase Src leads to enhanced cell motility and invasion.[2]

-

TIAM1/Rac1 Pathway : This pathway is crucial for cytoskeletal rearrangements necessary for cell migration and invasion.[9][10]

Integrin-Mediated Signaling

OPN contains an arginine-glycine-aspartate (RGD) motif that facilitates its binding to several integrins, with αvβ3 being a key player in metastasis.[1] This interaction triggers:

-

Focal Adhesion Kinase (FAK) Signaling : Activation of FAK at sites of cell-matrix adhesion promotes cell migration and survival.

-

MAPK/ERK Pathway : This pathway is involved in cell proliferation, differentiation, and survival.[9]

-

NF-κB Pathway : A critical regulator of inflammation, cell survival, and the expression of genes involved in invasion and angiogenesis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[7]

Crosstalk between CD44 and Integrin Signaling

There is significant crosstalk between CD44 and integrin signaling pathways, often forming a positive feedback loop that amplifies the pro-metastatic effects of OPN. For instance, OPN-CD44 interaction can lead to the activation of integrins, enhancing cell adhesion to the ECM and further promoting survival signals.[8]

The Role of Osteopontin in the Tumor Microenvironment

OPN's influence extends beyond the cancer cell itself, shaping the tumor microenvironment to be more conducive to metastasis.

Angiogenesis

OPN is a potent pro-angiogenic factor. It stimulates the expression and secretion of Vascular Endothelial Growth Factor (VEGF) from both tumor and endothelial cells.[11] This induction of VEGF is often mediated by the PI3K/Akt and NF-κB signaling pathways.[7] The resulting increase in blood vessel formation provides tumors with essential nutrients and a route for metastatic dissemination.

Extracellular Matrix Remodeling

Metastasis requires the degradation of the extracellular matrix (ECM) to allow cancer cells to invade surrounding tissues and enter the circulation. OPN contributes to this process by upregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, and urokinase-type plasminogen activator (uPA).[1][12][13] This enzymatic breakdown of the ECM paves the way for cancer cell invasion.

Immune Modulation and Inflammation

OPN plays a significant role in modulating the immune landscape of the tumor microenvironment. It acts as a chemoattractant for macrophages, leading to an accumulation of tumor-associated macrophages (TAMs).[6][14] These TAMs are often polarized towards an M2-like phenotype, which is associated with tumor promotion, immunosuppression, and enhanced metastasis.[14] OPN can also inhibit T-cell activity, further contributing to an immunosuppressive environment that allows tumors to evade immune destruction.[14]

Quantitative Data on Osteopontin's Role in Metastasis

The following tables summarize key quantitative findings from various studies, highlighting the significant impact of OPN on metastatic processes.

Table 1: Effect of OPN on In Vitro Cell Migration and Invasion

| Cancer Type | Cell Line | Experimental Condition | Fold Change in Migration/Invasion | Reference |

| Breast Cancer | MDA-MB-435 | OPN Knockdown | ~50% decrease in invasion | [5] |

| Endometrial Cancer | HEEC | OPN Knockdown | 67.4% decrease in invasion | [15] |

| Endometrial Cancer | ISK | OPN Knockdown | 51.2% decrease in invasion | [15] |

| Hepatocellular Carcinoma | SMMC7721, HepG2 | Recombinant human OPN treatment | ~6-fold increase in MMP-2 expression | [6] |

| Trophoblastic Cells | JAR, JEG-3 | Recombinant human OPN treatment (10.0 µg/ml) | Significant increase in invasion | [16] |

Table 2: OPN Expression Levels and Clinical Correlation

| Cancer Type | Sample Type | Finding | Significance (p-value) | Reference |

| Metastatic Breast Cancer | Plasma | 4.76 ng/ml (patients) vs. 1.2 ng/ml (healthy) | p = 0.0042 | [1] |

| Non-Small Cell Lung Cancer | Serum | Each 50-unit increment in OPN increased metastasis risk by 69% | - | [17] |

| Breast Cancer | Tumor Tissue | OPN expression positively associated with tumor grade and lymph node metastasis | - | [7] |

| Melanoma | Tumor Tissue | OPN mRNA expression significantly higher in metastatic cell lines | p = 0.04 | [18] |

Experimental Protocols for Studying Osteopontin in Metastasis

This section provides detailed methodologies for key experiments used to investigate the role of OPN in cancer metastasis.

In Vitro Migration and Invasion Assays

This assay assesses the collective migration of a cell monolayer.

-

Cell Seeding : Seed cells in a 6-well plate and grow to 90-100% confluency.

-

Scratch Creation : Create a "scratch" in the cell monolayer using a sterile 200 µl pipette tip.

-

Washing : Gently wash the wells with PBS to remove detached cells.

-

Treatment : Add serum-free or low-serum media with or without recombinant OPN or OPN-neutralizing antibodies.

-

Imaging : Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

-

Analysis : Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.

This assay measures the ability of cells to invade through a basement membrane matrix.

-

Chamber Preparation : Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free media for 2 hours at 37°C.

-

Cell Seeding : Resuspend cells in serum-free media and seed them into the upper chamber of the inserts.

-

Chemoattractant : Add media containing a chemoattractant (e.g., 10% FBS or recombinant OPN) to the lower chamber.

-

Incubation : Incubate for 24-48 hours at 37°C.

-

Cell Removal : Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining : Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Quantification : Count the number of stained cells in multiple fields of view under a microscope.

In Vivo Models of Metastasis

Animal models are crucial for validating the in vitro findings and assessing the therapeutic potential of targeting OPN.

-

Cell Line Preparation : Stably transfect cancer cells with a luciferase reporter gene for bioluminescence imaging. Create stable OPN knockdown or overexpression cell lines.

-

Orthotopic Injection : Inject the engineered cancer cells into the corresponding organ of immunocompromised mice (e.g., mammary fat pad for breast cancer).

-

Tumor Growth Monitoring : Monitor primary tumor growth using calipers and bioluminescence imaging.

-

Metastasis Assessment : Monitor the development of metastases in distant organs (e.g., lungs, bone) using bioluminescence imaging.

-

Treatment : Administer OPN-targeting therapies (e.g., neutralizing antibodies, small molecule inhibitors) and monitor their effects on primary tumor growth and metastasis.

-

Histological Analysis : At the end of the study, harvest tumors and metastatic tissues for histological and immunohistochemical analysis of OPN expression and other relevant markers.

Measurement of OPN Expression

ELISA is used to quantify OPN protein levels in plasma, serum, or cell culture supernatants.

-

Coating : Coat a 96-well plate with a capture antibody specific for OPN.

-

Blocking : Block non-specific binding sites with a blocking buffer.

-

Sample Incubation : Add standards and samples to the wells and incubate.

-

Detection Antibody : Add a biotinylated detection antibody that binds to a different epitope of OPN.

-

Enzyme Conjugate : Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition : Add a TMB substrate solution to develop a colorimetric signal.

-

Measurement : Stop the reaction and measure the absorbance at 450 nm. The concentration of OPN is determined from a standard curve.

qRT-PCR is used to measure OPN mRNA expression levels in cells or tissues.

-

RNA Extraction : Isolate total RNA from cells or tissues.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

PCR Amplification : Perform real-time PCR using primers specific for the OPN gene and a reference gene (e.g., GAPDH) for normalization.

-

Data Analysis : Calculate the relative expression of OPN using the ΔΔCt method.

IHC is used to visualize the localization and expression of OPN protein in tissue sections.

-

Deparaffinization and Rehydration : Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Antigen Retrieval : Perform heat-induced antigen retrieval to unmask the OPN epitope.

-

Blocking : Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation : Incubate with a primary antibody specific for OPN.

-

Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody.

-

Detection : Visualize the staining using a DAB substrate kit.

-

Counterstaining and Mounting : Counterstain with hematoxylin (B73222) and mount the slides.

-

Microscopic Analysis : Analyze the staining intensity and distribution under a microscope.

Osteopontin as a Therapeutic Target

Given its central role in metastasis, OPN represents a promising therapeutic target. Several strategies are being explored to inhibit its pro-tumorigenic functions:

-

Neutralizing Antibodies : Monoclonal antibodies that bind to OPN and block its interaction with its receptors.

-

RNA Aptamers : Short RNA molecules that bind with high affinity and specificity to OPN, preventing its function.[1]

-

Small Molecule Inhibitors : Compounds that interfere with OPN's binding to its receptors or inhibit downstream signaling pathways.

-

Targeting OPN Receptors : Blocking antibodies or small molecules that target CD44 or αvβ3 integrin can disrupt OPN-mediated signaling.[1]

-

Gene Silencing : Using siRNA or shRNA to reduce the expression of OPN in tumor cells.[5]

Conclusion and Future Directions

Osteopontin is a key orchestrator of the metastatic cascade, influencing cancer cell behavior and shaping a tumor microenvironment that is conducive to dissemination. Its multifaceted roles in promoting proliferation, survival, migration, invasion, angiogenesis, and immune evasion make it a high-value target for anti-cancer therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the complex biology of OPN and to develop novel therapeutic strategies aimed at inhibiting its pro-metastatic functions. Future research should focus on the clinical validation of OPN as a prognostic and predictive biomarker, the development of more potent and specific OPN inhibitors, and the exploration of combination therapies that target OPN in conjunction with other key oncogenic pathways. A deeper understanding of the differential roles of OPN isoforms and their specific interactions will also be crucial for designing more effective and personalized anti-cancer treatments.

References

- 1. Development of fragment-specific osteopontin antibodies and ELISA for quantification in human metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene Expression Patterns of Osteopontin Isoforms and Integrins in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 4. New dual monoclonal ELISA for measuring plasma osteopontin as a biomarker associated with survival in prostate cancer: clinical validation and comparison of multiple ELISAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Osteopontin knockdown suppresses tumorigenicity of human metastatic breast carcinoma, MDA-MB-435 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osteopontin enhances the expression and activity of MMP-2 via the SDF-1/CXCR4 axis in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Osteopontin knockdown inhibits αv,β3 integrin-induced cell migration and invasion and promotes apoptosis of breast cancer cells by inducing autophagy and inactivating the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Osteopontin Gene Expression Determines Spontaneous Metastatic Performance of Orthotopic Human Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. snapcyte.com [snapcyte.com]

- 11. clyte.tech [clyte.tech]

- 12. ibidi.com [ibidi.com]

- 13. researchgate.net [researchgate.net]

- 14. arborassays.com [arborassays.com]

- 15. Inhibition of osteopontin suppresses in vitro and in vivo angiogenesis in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioluminescence Imaging of Bone Metastasis in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Silencing Osteopontin Expression Inhibits Proliferation, Invasion and Induce Altered Protein Expression in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of Osteopontin (OPN) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteopontin (B1167477) (OPN), a secreted phosphoprotein, has emerged as a critical mediator in a spectrum of pathologies, including cancer, inflammation, and fibrosis.[1] Its multifaceted role in regulating cell adhesion, migration, signaling, and immune responses makes it a compelling therapeutic target.[2][3] Overexpression of OPN is frequently correlated with poor prognosis in various cancers and the progression of chronic inflammatory and fibrotic diseases.[1][4][5] This guide provides a comprehensive technical overview of the rationale for OPN inhibition, detailing its core signaling pathways, summarizing preclinical and clinical data, outlining key experimental protocols, and discussing future therapeutic strategies.

The Role of Osteopontin in Pathophysiology

OPN, also known as Secreted Phosphoprotein 1 (SPP1), is an extracellular matrix protein and cytokine that exerts its influence by interacting with several cell surface receptors, primarily integrins (such as αvβ3) and CD44 variants.[2][6] This interaction triggers a cascade of intracellular signaling events that drive disease progression.

-

In Oncology: OPN promotes tumor growth, angiogenesis, invasion, and metastasis.[7][8] It contributes to an immunosuppressive tumor microenvironment and has been linked to chemoresistance.[7][9] Elevated OPN levels are associated with advanced stages and poor outcomes in cancers of the breast, lung, liver, colon, and prostate.[3][6]

-

In Inflammation and Autoimmunity: OPN functions as a pro-inflammatory cytokine, facilitating the recruitment and activation of immune cells like macrophages and T-cells to sites of inflammation.[10][11] It plays a role in the pathogenesis of diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease by promoting Th1 and Th17 immune responses.[11][12]

-

In Fibrosis: OPN is a key driver of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and cardiac fibrosis.[1][13] It stimulates the differentiation of fibroblasts into myofibroblasts, leading to excessive deposition of extracellular matrix components and tissue remodeling.[10][13]

Core Signaling Pathways of Osteopontin

OPN's biological functions are mediated through complex signaling networks initiated by its binding to cell surface receptors. The primary receptors are integrins, particularly αvβ3, and CD44.[14] The engagement of these receptors activates several downstream pathways crucial for cell survival, proliferation, migration, and inflammation.

Key downstream signaling cascades include:

-

PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. OPN binding to its receptors activates PI3K, which in turn activates Akt, leading to the inhibition of apoptosis and promotion of cell growth.[6][11]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathways, including ERK, JNK, and p38, are activated by OPN and regulate a wide range of cellular processes, including proliferation, differentiation, and inflammation.[11][15]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: OPN can activate the NF-κB pathway, a critical regulator of inflammatory and immune responses, leading to the production of pro-inflammatory cytokines and promoting cell survival.[6][12]

-

JAK/STAT Pathway: OPN has been shown to activate the JAK/STAT signaling pathway, which is involved in immune cell differentiation and cytokine production.[16]

Below are Graphviz diagrams illustrating these core signaling interactions.

References

- 1. The critical role of osteopontin (OPN) in fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Osteopontin in Cellular Signaling and Toxicant Injury1 | Annual Reviews [annualreviews.org]

- 3. Osteopontin at the Crossroads of Inflammation and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osteopontin induces growth of metastatic tumors in a preclinical model of non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osteopontin -- a promising biomarker for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. imrpress.com [imrpress.com]

- 9. Osteopontin and Cancer: Insights into Its Role in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Osteopontin: A Promising Therapeutic Target in Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Osteopontin in Chronic Inflammatory Diseases: Mechanisms, Biomarker Potential, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Osteopontin in Immune-mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Up-Regulation and Profibrotic Role of Osteopontin in Human Idiopathic Pulmonary Fibrosis | PLOS Medicine [journals.plos.org]

- 14. Identification of osteopontin-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Intracellular and Secreted Sides of Osteopontin and Their Putative Physiopathological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

OPN Expression Inhibitor 1: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteopontin (OPN), a secreted phosphoprotein, is a key player in a multitude of physiological and pathological processes, including bone remodeling, immune responses, and inflammation. In the context of oncology, elevated OPN expression is frequently correlated with tumor progression, metastasis, and a poor prognosis in various cancers. Its multifaceted role in the tumor microenvironment, where it influences cell adhesion, migration, invasion, and angiogenesis, has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive review of the available literature on "OPN expression inhibitor 1," a compound identified for its potential to modulate OPN expression in cancer cells. This document summarizes the quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in this area.

Quantitative Data Summary

The primary literature on this compound, also referred to as Compound 11, provides initial data on its efficacy in a cancer cell line. The available quantitative data is summarized in the table below.

| Compound Name | Cell Line | Concentration | Treatment Duration | Effect on OPN Expression | Reference |

| This compound (Compound 11) | MDA-MB-435 | 50 µM | 24 hours | ~0.3-fold decrease | [1] |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the literature concerning this compound. These protocols are based on standard laboratory procedures and information derived from technical datasheets of similar research.

Cell Culture and Treatment

The MDA-MB-435 cell line, utilized in the study of this compound, is a human cell line with an adherent growth pattern.

-

Cell Line: MDA-MB-435

-

Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a solution of 0.25% trypsin-EDTA. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh culture medium for seeding into new culture vessels.

-

Treatment with this compound: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The stock solution is then diluted in the culture medium to the desired final concentration (e.g., 50 µM) for treating the cells. A vehicle control (culture medium with the same concentration of DMSO) is run in parallel.

Western Blotting for OPN Expression

Western blotting is a widely used technique to detect and quantify the expression of specific proteins.

-

Cell Lysis: After treatment, MDA-MB-435 cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysate is collected by scraping and then centrifuged to pellet the cell debris. The supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in the lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for OPN overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software. A loading control, such as β-actin or GAPDH, is used to normalize the OPN protein expression levels.

Quantitative Real-Time PCR (qPCR) for OPN mRNA Expression

qPCR is employed to measure the relative levels of OPN messenger RNA (mRNA).

-

RNA Extraction: Total RNA is extracted from the treated and control MDA-MB-435 cells using a commercial RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, a qPCR master mix containing a fluorescent dye (e.g., SYBR Green), and primers specific for the OPN gene.

-

Data Analysis: The amplification of the target gene is monitored in real-time. The relative expression of OPN mRNA is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or ACTB).

Signaling Pathways and Experimental Workflows

Osteopontin exerts its biological functions by interacting with cell surface receptors, primarily CD44 and various integrins. This interaction triggers a cascade of intracellular signaling events that drive cancer progression. This compound, by reducing the levels of OPN, is expected to attenuate these downstream signaling pathways.

Osteopontin Signaling Pathways

The following diagrams illustrate the key signaling pathways initiated by OPN.

Caption: Overview of OPN-mediated signaling pathways.

Experimental Workflow for Evaluating this compound

The logical flow of experiments to characterize the effects of this compound is depicted below.

Caption: Experimental workflow for inhibitor evaluation.

Conclusion

The available literature, although limited to a single primary study, identifies "this compound" as a compound with the potential to downregulate Osteopontin expression in the MDA-MB-435 cancer cell line. The described inhibitory activity, coupled with the well-established role of OPN in cancer progression, suggests that this and similar molecules could be valuable tools for both basic research and as starting points for the development of novel anti-cancer therapeutics. Further investigation is warranted to elucidate the precise mechanism of action, to assess its efficacy in a broader range of cancer models, and to evaluate its in vivo activity and toxicological profile. The signaling pathways and experimental workflows detailed in this guide provide a framework for such future studies.

References

The Multifaceted Role of Osteopontin in the Tumor Microenvironment: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteopontin (B1167477) (OPN), a secreted phosphoprotein, has emerged as a critical modulator of the tumor microenvironment (TME), profoundly influencing cancer progression, metastasis, and therapeutic resistance. This technical guide provides an in-depth exploration of the functions of OPN within the TME, detailing its intricate signaling pathways, its impact on stromal cells, and its role in orchestrating a pro-tumoral landscape. By presenting quantitative data in structured tables, offering detailed experimental protocols, and visualizing complex interactions through signaling pathway and workflow diagrams, this document serves as a comprehensive resource for researchers and professionals in oncology drug development. Understanding the multifaceted nature of OPN is paramount for the identification of novel therapeutic targets and the development of innovative anti-cancer strategies.

Introduction to Osteopontin in the Tumor Microenvironment

Osteopontin, encoded by the SPP1 gene, is a matricellular protein that is significantly upregulated in numerous cancers.[1] Its expression is not limited to tumor cells but is also prominent in various components of the TME, including immune cells, fibroblasts, and endothelial cells. OPN's pleiotropic functions are mediated through its interaction with cell surface receptors, primarily integrins (such as αvβ3, αvβ5, and αvβ1) and CD44.[2][3][4] This binding initiates a cascade of downstream signaling events that collectively contribute to the hallmarks of cancer.

OPN-Mediated Signaling Pathways in Cancer

OPN orchestrates a complex network of intracellular signaling pathways that drive tumor progression. The primary signaling axes initiated by OPN binding to its receptors, integrin αvβ3 and CD44, are the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways are central to cell proliferation, survival, migration, and invasion.

OPN-Integrin Signaling Axis

The interaction between the Arginine-Glycine-Aspartate (RGD) motif of OPN and αvβ3 integrins on cancer cells is a key driver of tumor progression. This engagement activates several downstream signaling cascades:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and metabolic reprogramming. OPN-mediated activation of PI3K/Akt signaling has been shown to inhibit apoptosis and promote cell growth in breast cancer.[5][6] Knockdown of OPN inhibits αvβ3 integrin-induced cell migration and invasion by inactivating this pathway.[5]

-

MAPK/ERK Pathway: This pathway is heavily involved in cell proliferation, differentiation, and migration. OPN has been shown to promote the proliferation and invasion of head and neck squamous cell carcinoma cells by activating the p38-MAPK signaling pathway.[7]

-

NF-κB Pathway: This pathway is a critical regulator of inflammation, immunity, and cell survival. OPN binding to αvβ3 integrin leads to the nuclear translocation of NF-κB, promoting tumorigenesis and angiogenesis in hepatocellular carcinoma.[7]

OPN-CD44 Signaling Axis

OPN's interaction with the cell surface glycoprotein (B1211001) CD44, a receptor for hyaluronic acid, also plays a pivotal role in tumor progression and metastasis. This signaling axis is particularly important in the context of cancer stem cells (CSCs).

-

Activation of Stemness Pathways: OPN-CD44 signaling enhances cancer stem cell-like phenotypes and promotes aggressive tumor growth, for instance in glioma.[8] This interaction can activate downstream pathways that regulate self-renewal and chemoresistance.

-

Crosstalk with Integrin Signaling: The OPN-CD44 interaction can synergize with integrin signaling to promote cell survival and adhesion.[2] In gastric cancer, OPN-engaged CD44 ligation confers increased survival mediated through integrin activation.[2]

Quantitative Impact of OPN on the Tumor Microenvironment

The functional consequences of OPN expression in the TME have been quantified in numerous studies. The following tables summarize key quantitative data on the effects of OPN on gene expression, cell behavior, and tumor progression.

Table 1: OPN-Induced Changes in Gene Expression

| Gene | Cancer Type | Fold Change (OPN Overexpression) | Experimental System | Reference |

| TPTI | Breast Cancer | 269-fold increase | Human breast cancer cell lines | [8] |

| ARNT | Breast Cancer | 4.1 to 16.6-fold increase | Human breast cancer cell lines | [8] |

| RAN GTPase | Breast Cancer | 765 to 13191-fold increase | Human breast cancer cell lines | [8] |

| SPP1 (OPN) | Colorectal Cancer | >2-fold increase | Slug-expressing cells and tumors | [9] |

| IGF1 | Breast Cancer | 37-fold increase | Co-culture of lung fibroblasts and breast cancer cells | [10][11] |

| POSTN | Breast Cancer | 8-fold increase | Co-culture of lung fibroblasts and breast cancer cells | [10][11] |

| ACTA2 (α-SMA) | Breast Cancer | 5-fold increase | Co-culture of lung fibroblasts and breast cancer cells | [10][11] |

| Various | Breast Cancer | >1.5-fold change in 99 genes | 21NT mammary carcinoma cells | [12] |

| SPP1/OPN | Melanoma | 6-fold higher in ulcerated vs. non-ulcerated | Microarray of melanoma tissues | [13] |

Table 2: Quantitative Effects of OPN on Cell Migration and Invasion

| Cell Type | Treatment | Quantitative Effect | Assay | Reference |

| FHs-74 int | 5 µg/ml OPN | Similar migration to 5 ng/ml EGF | Cell Exclusion Zone Assay | [14] |

| HEC-1A | Recombinant human OPN | Promotes migration and invasion | Wound scratch and transwell assays | [15][16] |

| Melanoma cells | OPN-specific siRNA | Decreased cell invasion | Not specified | [17] |

| HCT116 | OPN | Promotes migration and invasion | Wound healing and transwell assays | [18] |

Table 3: OPN Levels in Tumor vs. Normal Tissues and Patient Samples

| Cancer Type | Sample Type | OPN Concentration | Significance | Reference |

| Soft Tissue Sarcoma | Serum | Median: 704 ng/ml | High levels correlated with higher tumor stage and grade | [19] |

| Soft Tissue Sarcoma | Tumor Tissue | Median: 51.9 ng/mg | High levels associated with increased relapse rate | [19] |

| Squamous Metastatic Head and Neck Cancer | Plasma | 16.89 ng/mL (node-negative) vs. 34.08 ng/mL (node-positive) | p = 0.03 | [20] |

| Healthy Individuals | Serum | Average: 159 ng/mL | - | [7] |

| Healthy Individuals | BALF | Average: 1.1 ng/mL | - | [7] |

| Healthy Individuals | Sputum | Average: 53 pg/mL | - | [7] |

| Non-Small Cell Lung Cancer | Serum | 9.9 ng/ml (OPN-negative tumors) to 15.6 ng/ml (strong OPN expression) | p = 0.005 | [21] |

OPN's Role in Modulating the Stromal Compartment

OPN significantly influences the phenotype and function of key stromal cells within the TME, namely cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs), thereby creating a pro-tumoral niche.

OPN and Cancer-Associated Fibroblasts (CAFs)

Tumor-derived OPN can "educate" normal fibroblasts, reprogramming them into activated CAFs. This process involves OPN binding to its receptors on fibroblasts, leading to the expression of pro-inflammatory genes and increased collagen deposition, which supports tumor growth.[10] A study on breast cancer demonstrated that co-culture of lung fibroblasts with breast cancer cells led to a 55-fold increase in OPN (SPP1) gene expression in the fibroblasts.[10][11]

OPN and Tumor-Associated Macrophages (TAMs)

OPN is a potent chemoattractant for macrophages and plays a crucial role in their recruitment and polarization within the TME. OPN promotes the polarization of macrophages towards an M2-like phenotype, which is associated with immunosuppression, tissue remodeling, and tumor promotion.[22] Furthermore, TAMs themselves can be a significant source of OPN, creating a positive feedback loop that amplifies the pro-tumoral effects. In non-small cell lung cancer (NSCLC), OPN derived from TAMs has been shown to upregulate PD-L1 expression on tumor cells, contributing to immune evasion.

Experimental Protocols for Studying OPN Function

This section provides detailed methodologies for key experiments used to investigate the role of OPN in the tumor microenvironment.

Enzyme-Linked Immunosorbent Assay (ELISA) for OPN Quantification

Objective: To quantify the concentration of OPN in biological samples such as cell culture supernatants, serum, or plasma.

Protocol:

-

Coating: Coat a 96-well microplate with a capture antibody specific for OPN overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., 3% non-fat dry milk in PBS-T) for 2 hours at room temperature.

-

Sample Incubation: Add standards of known OPN concentrations and samples to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for OPN. Incubate for 2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

-

Stopping Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Generate a standard curve from the standards and determine the OPN concentration in the samples.

In Vitro Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of OPN on the migratory capacity of cancer cells.

Protocol:

-

Insert Preparation: Place cell culture inserts (e.g., 8 µm pore size) into a 24-well plate. For invasion assays, coat the inserts with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the inserts.

-

Chemoattractant: Add medium containing OPN (as a chemoattractant) or a control medium to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (e.g., 24 hours).

-

Cell Removal: Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a dye such as crystal violet.

-

Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells per field of view.

In Vivo Xenograft Tumor Model

Objective: To evaluate the effect of OPN on tumor growth and metastasis in a living organism.

Protocol:

-

Cell Preparation: Culture cancer cells with modified OPN expression (e.g., OPN knockdown or overexpression) and control cells.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously or orthotopically inject a suspension of the prepared cancer cells into the mice.

-

Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

-

Metastasis Assessment: At the end of the experiment, euthanize the mice and harvest primary tumors and distant organs (e.g., lungs, liver) to assess for metastases.

-

Immunohistochemistry: Perform immunohistochemical analysis of tumor tissues to examine markers of proliferation (e.g., Ki-67), angiogenesis (e.g., CD31), and OPN expression.

Conclusion and Future Directions

Osteopontin is a pivotal player in the tumor microenvironment, driving multiple facets of cancer progression through intricate signaling networks and modulation of stromal cells. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the complex biology of OPN and its potential as a therapeutic target. Future research should focus on dissecting the specific roles of different OPN isoforms and post-translational modifications in cancer, as well as exploring the efficacy of combination therapies that target both OPN and its downstream effectors. A deeper understanding of the OPN axis will undoubtedly pave the way for the development of more effective and targeted anti-cancer therapies.

References

- 1. Frontiers | The Role of Osteopontin in Tumor Progression Through Tumor-Associated Macrophages [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. Osteopontin knockdown inhibits αv,β3 integrin-induced cell migration and invasion and promotes apoptosis of breast cancer cells by inducing autophagy and inactivating the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Osteopontin promotes hepatocellular carcinoma progression via the PI3K/AKT/Twist signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osteopontin as a Link between Inflammation and Cancer: The Thorax in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of genes differentially expressed between benign and osteopontin transformed rat mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Osteopontin (OPN/SPP1), a Mediator of Tumor Progression, Is Regulated by the Mesenchymal Transcription Factor Slug/SNAI2 in Colorectal Cancer (CRC) [mdpi.com]

- 10. Development of a phenotypic screening assay to measure activation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Osteopontin induces multiple changes in gene expression that reflect the six "hallmarks of cancer" in a model of breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pathology & Oncology Research | Gene Expression Patterns of Osteopontin Isoforms and Integrins in Malignant Melanoma [por-journal.com]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. Osteopontin Promotes Invasion, Migration and Epithelial-Mesenchymal Transition of Human Endometrial Carcinoma Cell HEC-1A Through AKT and ERK1/2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Silencing Osteopontin Expression Inhibits Proliferation, Invasion and Induce Altered Protein Expression in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Elevated tumor and serum levels of the hypoxia-associated protein osteopontin are associated with prognosis for soft tissue sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Osteopontin Levels in Patients with Squamous Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Osteopontin: A Key Multifaceted Regulator in Tumor Progression and Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tumor-associated macrophages (TAMs)-derived osteopontin (OPN) upregulates PD-L1 expression and predicts poor prognosis in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling OPN Expression Inhibitor 1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

OPN Expression Inhibitor 1, also identified as Compound 11, is a novel synthetic compound that has demonstrated significant potential in the realm of oncology research, particularly in the context of breast cancer.[1][2] This technical guide provides a comprehensive overview of its alternative names, chemical properties, and the methodologies employed in its investigation. It is designed to serve as a core resource for researchers and professionals engaged in the development of targeted cancer therapies.

Nomenclature and Chemical Identity

To ensure clarity and precision in scientific communication, a comprehensive list of alternative names and identifiers for this compound is provided below.

| Identifier Type | Identifier |

| Synonyms | OPN-expression inhibitor 1, OPN expression inhibitor-1, Compound 11 |

| IUPAC Name | 1-benzyl-4-((((3R,5aS,6R,8aS,9R,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1][2]dioxepino[4,3-i]isochromen-10-yl)oxy)methyl)-1H-1,2,3-triazole[1] |

| CAS Number | 2257492-95-6[1] |

| Chemical Class | DHA ether derivative containing a 1,2,3-triazole ring |

Quantitative Data

The inhibitory effect of this compound on its target has been quantified in vitro. The following table summarizes the available data.

| Cell Line | Concentration | Incubation Time | Result | Reference |

| MDA-MB-435 | 50 µM | 24 hours | Decreased OPN expression by ~0.3 fold | [2] |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis of this compound and its biological evaluation. These protocols are based on the primary research conducted by Pasupuleti BG, et al.

Synthesis of this compound (Compound 11)

The synthesis of this compound is a multi-step process involving the conjugation of a 1,2,4-trioxane (B1259687) with a 1,2,3-triazole moiety. The detailed synthetic route can be found in the supplementary information of the primary research article. For the purpose of this guide, a generalized workflow is presented.

Caption: A simplified workflow for the synthesis of this compound.

Cell Culture and Treatment

The human breast cancer cell line MDA-MB-435 is utilized to assess the biological activity of the inhibitor.

-

Cell Line Maintenance: MDA-MB-435 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: For experimental assays, cells are seeded in appropriate culture vessels (e.g., 6-well plates) and allowed to adhere overnight.

-

Inhibitor Preparation: A stock solution of this compound is prepared in Dimethyl Sulfoxide (DMSO). Working solutions are prepared by diluting the stock solution in fresh culture medium to the desired final concentrations.

-

Treatment: The culture medium is replaced with the medium containing the inhibitor or vehicle control (DMSO), and the cells are incubated for the specified duration (e.g., 24 hours).

Western Blot Analysis of OPN Expression

This protocol outlines the procedure for quantifying the protein levels of Osteopontin (B1167477) (OPN) following treatment with the inhibitor.

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for OPN overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the OPN protein band is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative change in OPN expression.

Signaling Pathway

While the precise mechanism of action of this compound is still under investigation, related studies on similar 1,2,4-trioxane derivatives suggest an impact on key signaling pathways involved in cancer cell proliferation and survival. Osteopontin (OPN) is known to activate several downstream signaling cascades upon binding to its receptors, such as integrins and CD44. These pathways include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. Research on a structurally related 1,2,3-triazole tethered 1,2,4-trioxane trimer has shown inhibition of the MEK/ERK pathway. Therefore, it is plausible that this compound exerts its effects by downregulating OPN expression, which in turn leads to the suppression of one or more of these critical pro-tumorigenic signaling pathways.

Caption: A diagram of the potential signaling pathway affected by the inhibitor.

Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to specifically downregulate the expression of Osteopontin, a key player in tumor progression and metastasis, warrants further investigation. This technical guide provides a foundational resource for researchers to build upon, facilitating further studies into its mechanism of action, efficacy in various cancer models, and potential for clinical translation.